molecular formula C8H10N2O3S B1417671 [(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid CAS No. 643749-97-7

[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid

Cat. No. B1417671
M. Wt: 214.24 g/mol
InChI Key: FZZDPYMTZJBNNW-UHFFFAOYSA-N
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Description

“[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid” is a chemical compound with the CAS Number: 643749-97-7 . It has a molecular weight of 214.24 . The IUPAC name for this compound is [(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid . The compound is in solid form .


Molecular Structure Analysis

The InChI code for “[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid” is 1S/C8H10N2O3S/c1-2-5-3-6 (11)10-8 (9-5)14-4-7 (12)13/h3H,2,4H2,1H3, (H,12,13) (H,9,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid” is a solid . The molecular weight of the compound is 214.24 .

Scientific Research Applications

  • Herbicide Antidote Activity

    • The compound ethyl {[7-amino-6-cyano-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4Н-pyrano[2,3-d]pyrimidin-2-yl)thio}acetic acid, structurally related to [(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid, demonstrated moderate activity as a 2,4-D herbicide antidote (Dotsenko et al., 2016).
  • Quantum Chemical Properties

    • Quantum-chemical calculations and thermodynamics parameters of compounds structurally similar to [(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid, like {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, have been investigated for their electronic properties (Bouklah et al., 2012).
  • Chemical Reaction Studies

    • The reaction of Thiouracil with Chloroacetic acid leading to the formation of products like 2-(6-oxo-1,6-dihydropyrimidin-2-ylthio) acetic acid and its derivatives has been theoretically investigated using Density Functional Theory (DFT), providing insights into reaction mechanisms and activation energies (Ghaempanah et al., 2019).
  • Synthesis of Heterocyclic Compounds

    • The synthesis of various heterocyclic compounds, including those containing the [(4-oxo-2-thioxothiazolidin-3-yl)acetic acid] structure, has been extensively studied, showing potential for pharmacological applications (Kučerová-Chlupáčová et al., 2020).
  • Antimicrobial and Antifungal Activities

    • Compounds like ethyl ether (acridinil-9-thio) of acetic acid, structurally related to [(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid, have shown significant antimicrobial and antifungal activities against a range of bacteria and yeast fungus (Novosad, 1996).
  • Anti-inflammatory Properties

    • Research on derivatives of pyrimidinyl acetic acids, which include compounds like [(6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinyl)acetic acid], has demonstrated notable anti-inflammatory activity, potentially more effective than traditional drugs like ibuprofen (Jakubkienė et al., 2002).

properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-2-5-3-6(11)10-8(9-5)14-4-7(12)13/h3H,2,4H2,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZDPYMTZJBNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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